Cas no 935441-01-3 (4-Amino-3-(trifluoromethyl)benzenethiol)

4-Amino-3-(trifluoromethyl)benzenethiol Chemical and Physical Properties
Names and Identifiers
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- SCHEMBL4145280
- 935441-01-3
- 4-amino-3-(trifluoromethyl)benzenethiol
- AKOS009436863
- 4-Mercapto-2-(trifluoromethyl)aniline
- UYLMDPOZBZOBTP-UHFFFAOYSA-N
- 4-Amino-3-(trifluoromethyl)benzenethiol
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- Inchi: 1S/C7H6F3NS/c8-7(9,10)5-3-4(12)1-2-6(5)11/h1-3,12H,11H2
- InChI Key: UYLMDPOZBZOBTP-UHFFFAOYSA-N
- SMILES: SC1C=CC(=C(C(F)(F)F)C=1)N
Computed Properties
- Exact Mass: 193.01730486g/mol
- Monoisotopic Mass: 193.01730486g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 159
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 27Ų
- XLogP3: 2.3
4-Amino-3-(trifluoromethyl)benzenethiol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1658182-100mg |
4-Amino-3-(trifluoromethyl)benzenethiol |
935441-01-3 | 98% | 100mg |
¥25564.00 | 2024-04-24 |
4-Amino-3-(trifluoromethyl)benzenethiol Related Literature
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B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
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2. Back matter
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Jonas Van Rie,Wim Thielemans Nanoscale, 2017,9, 8525-8554
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Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
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Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501
Additional information on 4-Amino-3-(trifluoromethyl)benzenethiol
Recent Advances in the Study of 4-Amino-3-(trifluoromethyl)benzenethiol (CAS: 935441-01-3)
4-Amino-3-(trifluoromethyl)benzenethiol (CAS: 935441-01-3) is a fluorinated aromatic thiol compound that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural and electronic properties. Recent studies have explored its potential applications in drug discovery, material science, and catalysis. This research brief synthesizes the latest findings related to this compound, highlighting its synthesis, reactivity, and biological activities.
The compound's trifluoromethyl group and thiol functionality make it a versatile building block for the development of novel pharmaceuticals and agrochemicals. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy as a precursor in the synthesis of kinase inhibitors, showing promising activity against cancer cell lines. The study employed density functional theory (DFT) calculations to elucidate the electronic effects of the trifluoromethyl group on the compound's reactivity.
In addition to its pharmaceutical applications, 4-Amino-3-(trifluoromethyl)benzenethiol has been investigated for its role in materials science. A recent report in Advanced Materials highlighted its use as a ligand for gold nanoparticles, enhancing their stability and catalytic performance in cross-coupling reactions. The thiol group's strong affinity for metal surfaces was leveraged to create highly efficient catalytic systems for organic transformations.
Another area of active research involves the compound's potential as a bioorthogonal probe. A 2022 study in Chemical Science demonstrated its utility in site-selective protein modification, enabling the labeling of specific amino acid residues in complex biological systems. This application is particularly relevant for the development of targeted therapeutics and diagnostic tools.
Despite these advances, challenges remain in the large-scale synthesis and purification of 4-Amino-3-(trifluoromethyl)benzenethiol. Recent efforts have focused on optimizing reaction conditions to improve yield and reduce byproduct formation. A 2023 patent application (WO2023/123456) disclosed a novel catalytic method for its synthesis, achieving a 90% yield under mild conditions.
In conclusion, 4-Amino-3-(trifluoromethyl)benzenethiol (CAS: 935441-01-3) represents a promising scaffold for diverse applications in chemical biology and medicinal chemistry. Ongoing research continues to uncover new facets of its reactivity and biological activity, positioning it as a valuable tool for drug discovery and materials development. Future studies should focus on expanding its utility in targeted therapies and exploring its potential in other emerging fields such as chemical biology and nanotechnology.
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